N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide
Description
N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound featuring a benzothiazole core substituted with a methyl group at the 6-position. The benzothiazole moiety is linked via an amide bond to a propanamide chain terminated by a tosyl (p-toluenesulfonyl) group.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-3-6-14(7-4-12)25(22,23)10-9-17(21)20-18-19-15-8-5-13(2)11-16(15)24-18/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAZFXKZPGRRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the condensation of 6-methylbenzo[d]thiazol-2-amine with a suitable tosyl-protected propanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds followed by their subsequent functionalization. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been employed to enhance the efficiency and yield of these synthetic routes .
Chemical Reactions Analysis
N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as piperidine or glacial acetic acid, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets and pathways. For instance, as an anti-inflammatory agent, the compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory prostaglandins . In cancer cells, the compound induces apoptosis by modulating the balance of key mitochondrial proteins such as Bcl-2 and Bax, leading to the activation of caspases and cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
Target Compound vs. Trifluoromethyl-Substituted Analogues
The European Patent (EP 3 348 550A1) describes compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Figure 1), which share the benzothiazole core but feature a trifluoromethyl (-CF₃) group at position 6 instead of a methyl (-CH₃) group .
- In contrast, the -CH₃ group in the target compound is electron-donating, which may reduce reactivity but improve metabolic stability.
- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP ≈ 3.5) compared to the methyl group (logP ≈ 2.8), influencing membrane permeability and bioavailability.
Table 1: Substituent Impact on Key Properties
| Compound | Substituent (Position 6) | logP (Predicted) | Electron Effect |
|---|---|---|---|
| Target Compound | -CH₃ | 2.8 | Electron-donating |
| EP 3 348 550A1 Derivatives | -CF₃ | 3.5 | Electron-withdrawing |
Variations in the Amide-Linked Side Chain
Target Compound vs. Benzimidazole Derivatives
A study in the Journal of Chemical and Pharmaceutical Research (2015) synthesized 2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (Compound 8) . While structurally distinct due to its benzimidazole core , this compound shares similarities in the amide-linked side chain.
- Core Heterocycle : Benzimidazole contains two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to benzothiazole’s sulfur atom. This difference may alter target selectivity (e.g., kinase inhibition vs. tubulin binding).
- Side Chain: The target compound’s tosyl group introduces a sulfonamide moiety, which is absent in Compound 6. Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent pharmacological pathways .
Functional Group Contributions to Bioactivity
Tosyl Group vs. Methoxy-Substituted Analogues
The patent EP 3 348 550A1 also includes derivatives with methoxy-substituted phenylacetamide side chains (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) .
- Tosyl vs. Methoxy groups, while polar, are smaller and may enhance penetration into hydrophobic binding pockets.
- Pharmacophore Diversity : Methoxy groups are often associated with antioxidant activity, whereas sulfonamides are linked to protease or kinase inhibition.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves tosylation of propanamide, a step requiring careful control to avoid over-sulfonation. In contrast, EP 3 348 550A1 derivatives utilize simpler acetamide couplings .
- The benzimidazole derivative (Compound 8) exhibited moderate antimicrobial activity (MIC = 16 μg/mL against S. aureus) , suggesting the target compound may share similar scope.
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, supported by relevant data and findings from various studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis of benzothiazole derivatives typically involves methods such as electrophilic substitution and nucleophilic addition reactions. The incorporation of the tosyl group enhances the compound's reactivity, potentially increasing its biological efficacy.
Anticancer Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit promising anticancer properties. For instance, studies have demonstrated that certain benzothiazole compounds can inhibit the proliferation of various cancer cell lines, including A431 and A549 cells.
- Mechanism of Action : These compounds often induce apoptosis and cell cycle arrest by modulating signaling pathways associated with cell growth and survival. For example, compounds similar to this compound have been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are implicated in tumor progression .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Studies reveal that these compounds possess significant activity against various bacterial strains.
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| This compound | 10 | Antibacterial |
| Benzothiazole Derivative A | 15 | Antifungal |
| Benzothiazole Derivative B | 5 | Antiviral |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits noteworthy antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Case Studies
- Study on Anticancer Properties : A study synthesized several benzothiazole derivatives and tested them against various cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established anticancer agents .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial effects of benzothiazole derivatives against resistant strains of bacteria. The study found that this compound had a remarkable effect on inhibiting bacterial growth, particularly against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring can enhance potency and selectivity.
Key Findings from SAR Studies
- Substituents : The presence of electron-withdrawing groups at certain positions has been shown to increase anticancer activity.
- Chain Length : Variations in the alkyl chain length attached to the tosyl group can influence both cytotoxicity and selectivity against cancer cells.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of reagents, solvent systems, and reaction conditions. For example:
- Reagent Pairing : Use nucleophilic agents like hydrazine hydrate (N₂H₄·H₂O) in methanol under reflux to form intermediate thiazole rings, as demonstrated in analogous syntheses .
- Solvent and Temperature : Ethanol (EtOH) with CS₂/KOH under reflux (5 h) promotes efficient cyclization, while DMF with LiH facilitates acylation steps .
- Purification : Flash chromatography or recrystallization from methanol/ethyl acetate mixtures effectively isolates the target compound while removing unreacted precursors .
Yields can vary significantly (e.g., 54% in a related chloro-propanamide derivative ), emphasizing the need for iterative condition adjustments.
Q. Which spectroscopic methods are most effective for confirming the structural identity of this compound, and what characteristic signals should be observed?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ 7.30–7.78 ppm for tosyl and benzothiazole groups), methyl groups (δ 2.38 ppm for tosyl-CH₃, δ 1.97 ppm for benzothiazole-CH₃), and amide NH (δ 10.17 ppm, broad singlet) .
- Mass Spectrometry (MS) : High-resolution MS should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₈H₁₇N₂O₃S₂).
- IR Spectroscopy : Look for N–H stretches (~3190–3433 cm⁻¹) and carbonyl vibrations (C=O, ~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives for anticancer applications?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., –Br, –CF₃) at the para-position of the benzothiazole or tosyl moieties to enhance electrophilic interactions with cancer targets .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values to correlate substituent effects with cytotoxicity .
- Control Experiments : Include unsubstituted analogs and known anticancer agents (e.g., doxorubicin) as benchmarks for activity validation .
Q. What methodologies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies for benzothiazole-derived propanamides?
Methodological Answer:
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays to identify rapid degradation pathways that reduce in vivo efficacy despite strong in vitro activity .
- Formulation Adjustments : Use nanoencapsulation or PEGylation to improve bioavailability, as hydrophobic benzothiazoles often exhibit poor solubility .
- Dose-Response Refinement : Conduct staggered dosing in animal models to identify optimal therapeutic windows that mitigate toxicity observed in in vitro high-concentration assays .
Q. What computational chemistry approaches are validated for predicting the binding affinity of this compound with cancer-related protein targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR-2) or apoptosis regulators (e.g., Bcl-2). Prioritize binding poses with hydrogen bonds to the amide group and π-π stacking with aromatic residues .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD fluctuations (<2 Å for stable binding) .
- QSAR Modeling : Develop regression models correlating substituent electronegativity or lipophilicity (logP) with inhibitory activity .
Q. How should researchers modify the substitution pattern on the benzothiazole core to enhance metabolic stability without compromising bioactivity?
Methodological Answer:
- Steric Shielding : Introduce bulky groups (e.g., –OCH₃, –CH₂CH₃) at the 5- or 6-position of the benzothiazole to block oxidative metabolism by cytochrome P450 enzymes .
- Isosteric Replacement : Replace the tosyl group with bioisosteres like mesyl (–SO₂CH₃) or tert-butyl sulfonamide (–SO₂NHC(CH₃)₃) to maintain electronegativity while reducing susceptibility to hydrolysis .
- Prodrug Design : Mask the amide group as a tert-butyl carbamate, which is cleaved enzymatically in vivo to release the active compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
